4-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
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Description
4-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C20H20ClN3O4S and its molecular weight is 433.91. The purity is usually 95%.
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Biological Activity
The compound 4-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound can be described by the following characteristics:
- Molecular Formula : C20H20ClN3O4S
- Molecular Weight : 417.5 g/mol
- CAS Number : 941890-11-5
The structure includes a piperidine moiety linked to a quinoxaline core, which is significant for its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of piperidine, including our compound of interest, exhibit notable antimicrobial properties. Studies have shown:
- Inhibition of Bacterial Growth : The compound demonstrated significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. For instance, compounds bearing the piperidine nucleus have been reported to show strong inhibitory effects against Salmonella typhi and Bacillus subtilis .
Bacterial Strain | MIC (µg/mL) | Activity Level |
---|---|---|
Salmonella typhi | 0.63 | Strong |
Bacillus subtilis | 2.14 | Moderate |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : AChE inhibitors are crucial in treating conditions like Alzheimer's disease. The synthesized derivatives showed promising AChE inhibition, with some exhibiting IC50 values as low as 20.72 µmol/L .
- Urease Inhibition : Urease inhibitors have therapeutic potential in treating urinary tract infections and related conditions. The compound displayed strong urease inhibition, marking it as a candidate for further pharmacological development .
The biological activity of this compound is thought to arise from its ability to interact with various molecular targets:
- Enzyme Interaction : The sulfonamide group may enhance binding affinity to target enzymes such as AChE and urease.
- Receptor Modulation : The quinoxaline moiety may facilitate interactions with neurotransmitter receptors or other cellular pathways involved in disease processes.
Case Studies and Research Findings
A comprehensive study involving the synthesis and evaluation of various piperidine derivatives highlighted the biological potency of compounds similar to our target compound. It was found that modifications in the sulfonamide group significantly influenced both antimicrobial and enzyme inhibitory activities .
Summary of Findings
- Antimicrobial Activity : Effective against multiple bacterial strains.
- Enzyme Inhibition : Significant AChE and urease inhibition.
- Potential Anticancer Activity : Requires further investigation.
Properties
IUPAC Name |
4-[1-(4-chlorophenyl)sulfonylpiperidine-4-carbonyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c21-15-5-7-16(8-6-15)29(27,28)23-11-9-14(10-12-23)20(26)24-13-19(25)22-17-3-1-2-4-18(17)24/h1-8,14H,9-13H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPXMGSDFNGION-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.